4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide
Description
This compound belongs to the quinazolinone family, characterized by a 6-bromo-substituted core, a sulfanylidene (C=S) group at position 2, and a methyl-bridged benzamide moiety. The sulfanylidene group may enhance metal chelation or hydrogen-bonding interactions, critical for biological activity, such as kinase inhibition or anticancer effects .
Properties
CAS No. |
422287-04-5 |
|---|---|
Molecular Formula |
C22H24BrN3O3S |
Molecular Weight |
490.42 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C22H24BrN3O3S/c1-14(2)29-11-3-10-24-20(27)16-6-4-15(5-7-16)13-26-21(28)18-12-17(23)8-9-19(18)25-22(26)30/h4-9,12,14H,3,10-11,13H2,1-2H3,(H,24,27)(H,25,30) |
InChI Key |
LAJMVGJGAFFAOU-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide typically involves multi-step organic reactions. The starting materials often include a quinazolinone derivative, which undergoes bromination to introduce the bromo group. Subsequent reactions involve the introduction of the sulfanylidene group and the benzamide moiety through nucleophilic substitution and condensation reactions. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of quinazolinone-based compounds with different substituents.
Scientific Research Applications
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from literature:
Key Observations :
- Position 2 Modifications: The target’s sulfanylidene group (C=S) contrasts with the cyclopropylamino group in Compound 16 (C-NH) and the styryl group in Compound 1z (C=C). The C=S group may improve thiol-mediated binding to cysteine residues in kinase ATP pockets .
- Bromine at Position 6 : A conserved feature across analogs, suggesting its role in steric bulk or halogen bonding with target proteins .
Challenges and Opportunities
- Metabolic Stability : The target’s ether linkage (propan-2-yloxypropyl) may be susceptible to oxidative degradation compared to Compound 16’s robust trifluoromethyl group .
- Synthetic Complexity : Introducing the sulfanylidene group requires careful optimization to avoid side reactions, as seen in ’s reflux-based synthesis .
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